molecular formula C18H15ClN2O3 B2973252 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327195-75-4

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2973252
M. Wt: 342.78
InChI Key: WYQQAFBEGUIKBF-UZYVYHOESA-N
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Description

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of ((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the expression of certain proteins involved in inflammation and cancer progression.

Biochemical And Physiological Effects

((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been shown to exert various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. In vivo studies have also shown its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

Advantages And Limitations For Lab Experiments

One of the advantages of using ((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of ((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its structure to improve its efficacy and reduce its toxicity. Additionally, it can be evaluated for its potential as a drug candidate for the treatment of various diseases. Finally, it can be used as a tool to study the molecular mechanisms underlying various cellular processes.

Synthesis Methods

The synthesis of ((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves the reaction of 3-chloro-4-methylaniline with 8-methoxy-2H-chromen-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

((2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been evaluated for its anticancer, antitumor, and anti-inflammatory activities. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, it has been used as a tool to study the mechanism of action of certain enzymes and proteins.

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-10-6-7-12(9-14(10)19)21-18-13(17(20)22)8-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQQAFBEGUIKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

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